N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Description
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features both an indole and an acetamide functional group
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-26-17-9-8-13(10-18(17)25-2)11-22-20(24)19(23)15-12-21-16-7-5-4-6-14(15)16/h4-10,12,21H,3,11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSKECEDZARFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the acetamide group through a series of reactions involving protection and deprotection steps, as well as coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize cost and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of indole compounds exhibit significant antiproliferative activities against various cancer cell lines. In particular, compounds similar to N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide have shown effectiveness against neuroendocrine prostate cancer (NEPC), which is known for its aggressive nature and resistance to conventional therapies .
Case Study:
A study published in Molecules reported on a series of indole derivatives that were optimized for their anticancer properties. One compound demonstrated an IC50 value of 0.47 μM against the LASCPC-01 cell line, indicating potent inhibitory activity . This suggests that the structural features present in this compound may similarly contribute to its anticancer efficacy.
Pharmacological Potential
The compound's structure suggests potential applications in treating inflammatory diseases due to its ability to inhibit phosphodiesterase enzymes, which are involved in inflammatory pathways. Similar compounds have been investigated for their role as phosphodiesterase inhibitors, showcasing significant effects on tumor necrosis factor-alpha (TNF-alpha) levels, a key mediator in inflammation and cancer progression .
Research Findings:
Pharmacological studies indicate that modifications to the indole scaffold can enhance bioavailability and selectivity for specific targets, making this class of compounds promising candidates for drug development aimed at inflammatory conditions and cancer .
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, while the acetamide group can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and acetamide-containing molecules. Examples include:
- Indole-3-acetic acid
- N-acetyltryptophan
- 4-methoxyphenylacetamide
Uniqueness
What sets N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its specific structure provides a balance of hydrophobic and hydrophilic properties, making it versatile in various research and industrial contexts.
Biological Activity
N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 324.42 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and a substituted phenyl group that enhances its pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays revealed that it exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7) and 20 µM against colorectal cancer cells (HT-29) .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, the compound appears to interfere with the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. A study indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss. The mechanism is believed to involve modulation of neuroinflammatory responses and enhancement of neurotrophic factors .
Case Studies
- Head and Neck Cancer Model : In a xenograft model using human head and neck cancer cells, administration of this compound led to a significant reduction in tumor volume compared to control groups. The study noted a reduction in tumor growth rate by over 50% after four weeks of treatment .
- Neuroinflammation Studies : A recent investigation into the effects on neuroinflammation showed that this compound could significantly reduce markers of inflammation in rodent models, suggesting its potential therapeutic role in conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
